

# GPR35 Modulator Mechanism of Action: A Technical Guide

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## Compound of Interest

Compound Name: *Gpr35 modulator 2*

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## Introduction

G protein-coupled receptor 35 (GPR35), initially an orphan receptor, has emerged as a significant therapeutic target in a range of diseases, including inflammatory bowel disease (IBD), metabolic disorders, and pain.[1][2] Its expression in immune cells, the gastrointestinal tract, and the nervous system underscores its potential for broad therapeutic applications.[3][4] The deorphanization of GPR35 and the subsequent identification of endogenous and synthetic modulators have revealed a complex signaling profile. This guide provides an in-depth overview of the mechanism of action of GPR35 modulators, with a focus on its dualistic signaling through G protein-dependent and  $\beta$ -arrestin-mediated pathways, the concept of biased agonism, and the experimental methodologies used to characterize these mechanisms.

## Core Signaling Pathways of GPR35

Activation of GPR35 by an agonist initiates two primary signaling cascades: G protein-dependent and  $\beta$ -arrestin-dependent signaling. The receptor predominantly couples to the  $G_{\alpha i/o}$  and  $G_{\alpha 12/13}$  families of G proteins, while also robustly recruiting  $\beta$ -arrestin-2.[2][5] This dual capability allows for a diverse and context-dependent cellular response.

## G Protein-Dependent Signaling

Upon agonist binding, GPR35 undergoes a conformational change that facilitates the exchange of GDP for GTP on the  $\alpha$ -subunit of its associated heterotrimeric G protein, leading to the dissociation of the  $G\alpha$  and  $G\beta\gamma$  subunits.[6]

- **Gai/o Pathway:** Coupling to the pertussis toxin-sensitive Gai/o family typically results in the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. [2][6]
- **G $\alpha$ 12/13 Pathway:** GPR35 shows marked selectivity for activating G $\alpha$ 13.[7][8] This pathway is a key mediator of GPR35 signaling, leading to the activation of RhoA/Rho kinase signaling, which influences cellular processes such as cytoskeletal rearrangement and cell migration.[1][2] Studies have also indicated that GPR35 can exhibit constitutive (agonist-independent) activity, particularly through the G $\alpha$ 12/13 pathway.[9][10]

## $\beta$ -Arrestin-Mediated Signaling

Agonist-induced phosphorylation of GPR35 by G protein-coupled receptor kinases (GRKs) creates docking sites for  $\beta$ -arrestin-2.[1] The recruitment of  $\beta$ -arrestin-2 sterically hinders further G protein coupling, leading to signal desensitization and receptor internalization.[6][11] Furthermore,  $\beta$ -arrestin-2 acts as a scaffold protein, initiating G protein-independent signaling cascades, including the activation of extracellular signal-regulated kinases 1/2 (ERK1/2) and modulation of the NF- $\kappa$ B pathway.[6][12]

The phenomenon of biased agonism is particularly relevant to GPR35, where a ligand can preferentially activate either the G protein or the  $\beta$ -arrestin pathway.[5] For instance, the endogenous ligand kynurenic acid is a G protein-biased agonist, potently activating G protein signaling with only weak  $\beta$ -arrestin-2 recruitment.[4][6] This functional selectivity opens avenues for designing drugs with improved efficacy and reduced side effects by selectively targeting a specific signaling arm.[5]

## Quantitative Data on GPR35 Modulators

The following tables summarize the in vitro pharmacological data for a selection of GPR35 agonists and antagonists. It is important to note that potency values can vary depending on the assay format, cell line, and specific receptor ortholog (human, rat, or mouse) used.[5][13]

Table 1: Potency of GPR35 Agonists

Compound	Species/Assay Type	EC50 / pEC50	Reference(s)
Pamoic acid	Human $\beta$ -arrestin	79 nM / 7.28	<a href="#">[13]</a> <a href="#">[14]</a>
Human G $\alpha$ q/i5 (Ca <sup>2+</sup> )	pEC50 = 8.44	<a href="#">[13]</a>	
Human ERK1/2	65 nM	<a href="#">[14]</a>	
Zaprinast	Human $\beta$ -arrestin	pEC50 = 5.4	<a href="#">[3]</a>
Rat $\beta$ -arrestin	pEC50 = 7.1	<a href="#">[3]</a>	
Rat G $\alpha$ i/o (Ca <sup>2+</sup> )	16 nM	<a href="#">[12]</a>	
Human G $\alpha$ i/o (Ca <sup>2+</sup> )	840 nM	<a href="#">[12]</a>	<a href="#">[6]</a>
Kynurenic acid	Human	217 $\mu$ M	
Rat	66 $\mu$ M	<a href="#">[6]</a>	
Lodoxamide	Human $\beta$ -arrestin	Potent agonist	<a href="#">[12]</a>
Mouse $\beta$ -arrestin	>100-fold lower potency than human	<a href="#">[12]</a>	
Compound 50	Human	5.8 nM	
GPR35 agonist 2	$\beta$ -arrestin	26 nM	<a href="#">[14]</a>
Ca <sup>2+</sup> release	3.2 nM	<a href="#">[14]</a>	
DHICA	U2OS $\beta$ -arrestin	23.2 $\mu$ M	
Compound 4b	Human	76.0 nM	<a href="#">[15]</a>
Mouse	63.7 nM	<a href="#">[15]</a>	
Rat	77.8 nM	<a href="#">[15]</a>	

Table 2: Potency of GPR35 Antagonists

Compound	Species/Assay Type	IC50 / Ki	Reference(s)
CID-2745687	Human	Ki = 12.8 nM	[14]
ML145	Human	20.1 nM	[14]
GPR55	21.7 $\mu$ M (>1000-fold selective)	[14]	
ML194	Human	160 nM	[9]

## Experimental Protocols

Characterizing the mechanism of action of GPR35 modulators involves a variety of cell-based assays. Below are detailed protocols for key experiments.

### $\beta$ -Arrestin Recruitment Assay (PathHunter® Protocol)

This assay measures the agonist-induced interaction between GPR35 and  $\beta$ -arrestin using enzyme fragment complementation.[1][16]

Materials:

- PathHunter® CHO-K1 GPR35  $\beta$ -Arrestin cell line (DiscoverX)
- Cell culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)
- Assay buffer (e.g., HBSS)
- Test compounds and reference agonist
- PathHunter® Detection Reagents
- White, clear-bottom 96- or 384-well microplates
- Chemiluminescent plate reader

Procedure:

- Cell Culture: Culture PathHunter® cells according to the manufacturer's instructions.
- Cell Plating: On the day of the assay, harvest cells and resuspend them in the appropriate cell plating reagent to the recommended density. Dispense the cell suspension into the wells of the microplate.
- Incubation: Incubate the plate overnight at 37°C in a humidified 5% CO<sub>2</sub> incubator.
- Compound Addition: Prepare serial dilutions of test compounds and the reference agonist. Add the diluted compounds to the respective wells of the cell plate. For antagonist testing, pre-incubate the cells with the antagonist before adding a fixed concentration (e.g., EC<sub>80</sub>) of a known agonist.
- Incubation: Incubate the plate at 37°C for 90 minutes.[\[16\]](#)
- Detection: Prepare the PathHunter® detection reagent mixture according to the manufacturer's instructions. Add the detection reagent to each well.
- Final Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.
- Data Acquisition: Measure the chemiluminescent signal using a plate reader.
- Data Analysis: Plot the signal against the log concentration of the compound and fit the data to a sigmoidal dose-response curve to determine EC<sub>50</sub> (for agonists) or IC<sub>50</sub> (for antagonists) values.

## Intracellular Calcium Mobilization Assay

This assay measures changes in intracellular calcium concentration following GPR35 activation, typically through coupling to Gα<sub>q</sub> or a promiscuous Gα subunit like Gα<sub>16</sub>.[\[17\]](#)[\[18\]](#)

Materials:

- HEK293 or CHO cells stably expressing GPR35 (and potentially a promiscuous G protein, e.g., Gα<sub>16</sub>)
- Cell culture medium

- Assay buffer (e.g., HBSS with 20 mM HEPES)
- Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
- Test compounds and reference agonist
- Black, clear-bottom 96- or 384-well microplates
- Fluorescence plate reader with an integrated pipettor (e.g., FLIPR, FlexStation)

#### Procedure:

- **Cell Plating:** Seed cells into the microplate and grow to confluence.
- **Dye Loading:** Remove the culture medium and wash the cells with assay buffer. Incubate the cells with the calcium-sensitive dye in assay buffer for 45-60 minutes at 37°C in the dark.
- **Washing:** After incubation, gently wash the cells with assay buffer to remove excess dye.
- **Compound Addition and Measurement:** Place the plate in the fluorescence plate reader. Establish a stable baseline fluorescence reading for 10-20 seconds. The instrument's pipettor then adds the test compounds to the wells.
- **Data Acquisition:** Continue to measure fluorescence intensity for 60-180 seconds to capture the full calcium transient.
- **Data Analysis:** Calculate the change in fluorescence ( $\Delta F$ ) by subtracting the baseline from the peak fluorescence. Normalize the data (e.g.,  $\Delta F/F$ ). Plot the normalized response against the log concentration of the agonist and fit to a sigmoidal dose-response curve to determine EC50 and Emax values.<sup>[10]</sup>

## ERK1/2 Phosphorylation Assay (Western Blot)

This assay measures the phosphorylation of ERK1/2, a downstream event that can be initiated by both G protein and  $\beta$ -arrestin signaling pathways.<sup>[3][10]</sup>

#### Materials:

- Cells expressing GPR35
- Cell culture medium and serum-free medium
- 6-well plates
- Test compounds
- Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
- Primary antibodies (anti-phospho-ERK1/2 and anti-total-ERK1/2)
- HRP-conjugated secondary antibody
- SDS-PAGE and Western blot equipment
- ECL substrate and imaging system

Procedure:

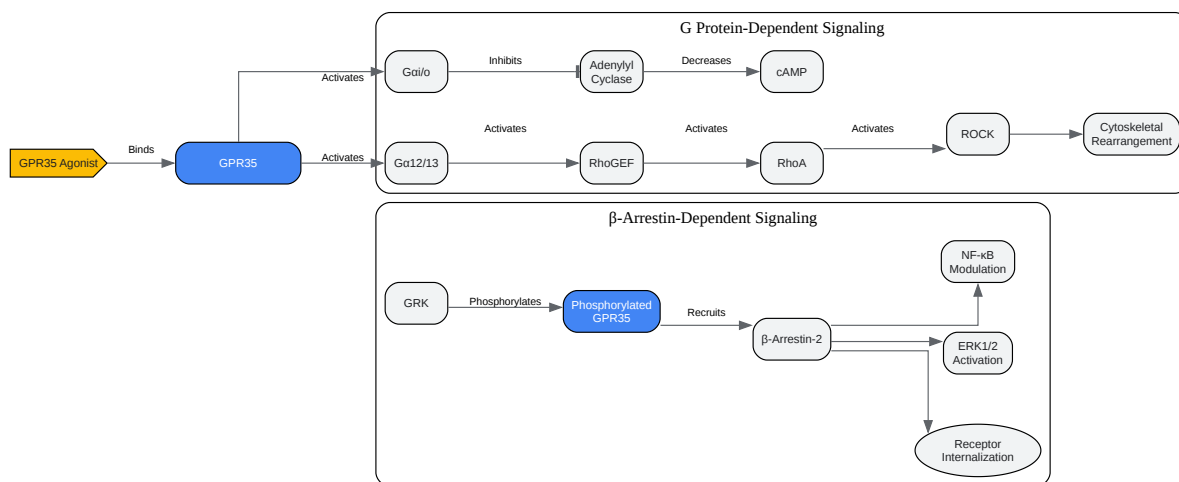
- Cell Culture and Serum Starvation: Culture cells in 6-well plates to 80-90% confluency. Serum-starve the cells for 4-12 hours in serum-free medium to reduce basal ERK phosphorylation.
- Compound Treatment: Treat the cells with varying concentrations of the test compound for a predetermined time (e.g., 5-10 minutes).
- Cell Lysis: Wash the cells with ice-cold PBS and then add lysis buffer. Scrape the cells and collect the lysate.
- Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
- Western Blotting:
  - Separate equal amounts of protein from each sample by SDS-PAGE.
  - Transfer the proteins to a PVDF membrane.

- Block the membrane (e.g., with 5% BSA or non-fat milk).
- Incubate the membrane with the primary antibody against phospho-ERK1/2 overnight at 4°C.
- Wash the membrane and incubate with the HRP-conjugated secondary antibody.
- Detect the signal using an ECL substrate.
- Re-probing: Strip the membrane and re-probe with an antibody against total ERK1/2 to control for protein loading.
- Data Analysis: Quantify the band intensities for phospho-ERK1/2 and total ERK1/2 using densitometry. Calculate the ratio of phospho-ERK1/2 to total ERK1/2. Plot the normalized ratio against the log concentration of the compound to determine the EC50.

## Visualizations

### GPR35 Signaling Pathways

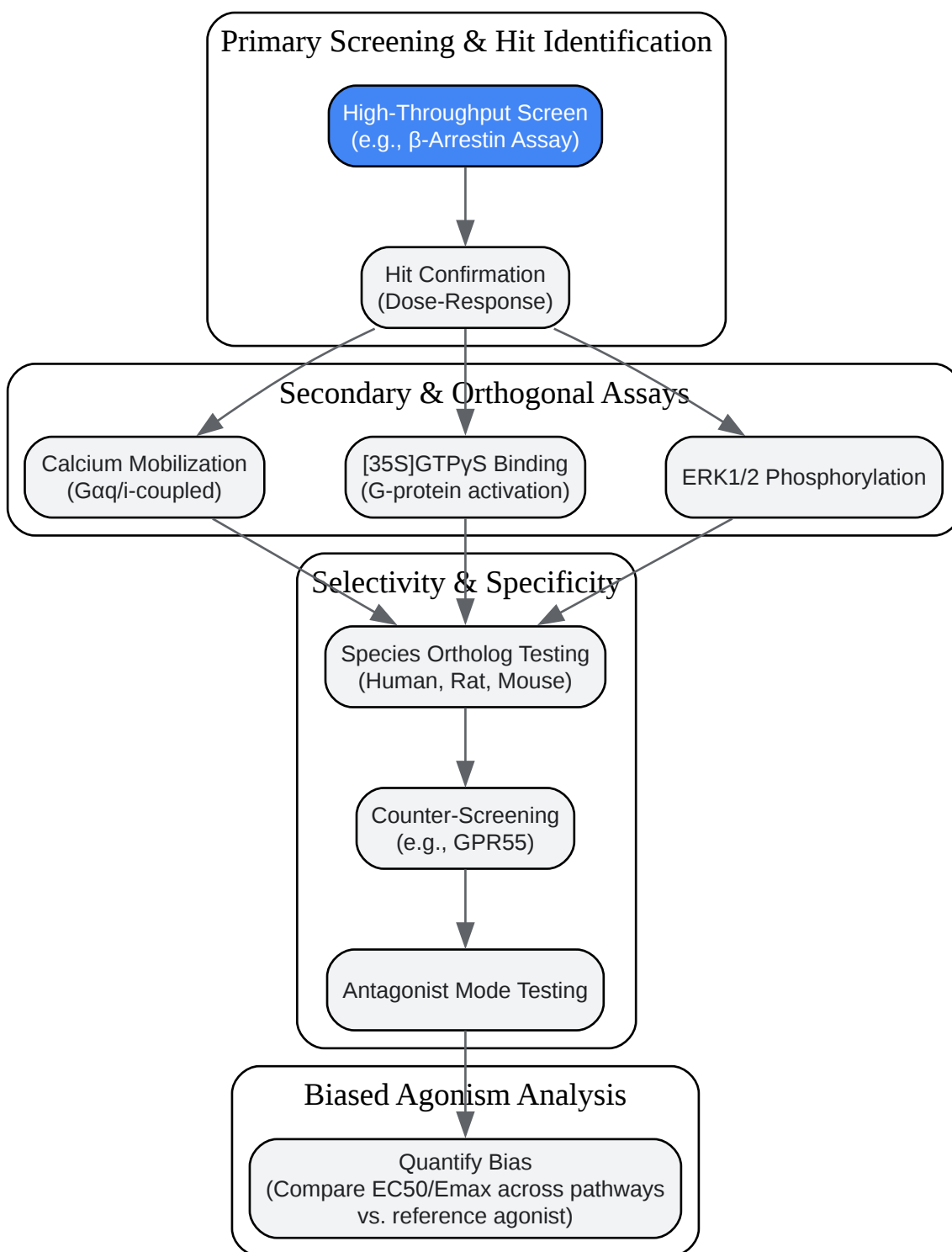




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Caption: GPR35 agonist-induced signaling pathways.

## Experimental Workflow for GPR35 Modulator Characterization



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Caption: Workflow for GPR35 modulator characterization.

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